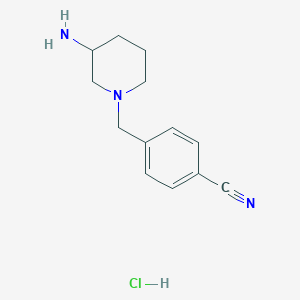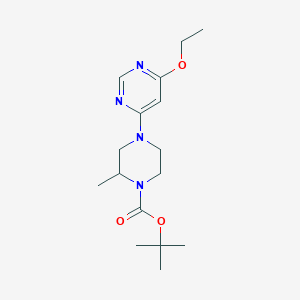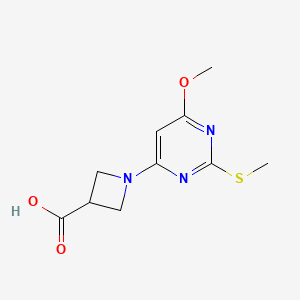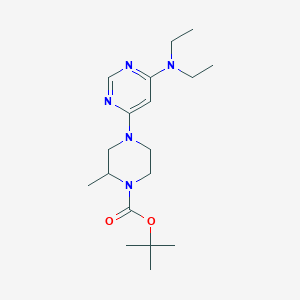![molecular formula C11H18N4O B3027727 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365988-13-1](/img/structure/B3027727.png)
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
Vue d'ensemble
Description
This compound is a pyrazole-bearing compound known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . It is part of a group of hydrazine-coupled pyrazoles that have been successfully synthesized .
Synthesis Analysis
The synthesis of these hydrazine-coupled pyrazoles involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . These methods have been used to verify the structures of the synthesized pyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound has been verified using elemental microanalysis, FTIR, and 1H NMR techniques . These techniques have confirmed the successful synthesis of the hydrazine-coupled pyrazoles .Applications De Recherche Scientifique
Synthetic Chemistry
Pyrazole derivatives, such as the compound , are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent and biological potencies . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Biological Activities
The compound is part of the pyrazole derivatives which have been reported to have novel biological affinities . These biological activities can be explored further for potential applications in various fields of medicine and pharmacology.
Pharmaceuticals
The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals . It can be used in the development of new drugs, especially those targeting specific biological pathways.
Agrochemicals
The compound can also be used in the development of agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture to control pests and diseases, and to promote plant growth.
Dyestuff
In the dyestuff industry, the compound can be used as a raw material or intermediate . It can contribute to the development of new dyes with improved properties such as color fastness, brightness, and resistance to environmental conditions.
Antileishmanial Activity
Some compounds similar to the one have shown potent in vitro antipromastigote activity . This suggests potential applications in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.
Antimalarial Evaluation
The compound could potentially be used in the development of antimalarial drugs . Malaria is a major global health problem, and there is a constant need for new and effective antimalarial drugs due to the emergence of drug-resistant strains of the malaria parasite.
Molecular Simulation Studies
Molecular simulation studies can be performed on the compound to justify its biological activities . These studies can provide insights into the interactions of the compound with biological targets, which can guide the design of more effective drugs.
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds bearing a pyrazole moiety are known for their diverse pharmacological effects . They have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of certain cells .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects . For instance, some pyrazole derivatives have been found to inhibit the growth of certain cells .
Pharmacokinetics
It is known that pyrazole derivatives can exhibit a range of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
It is known that pyrazole derivatives can have a range of effects at the molecular and cellular level . For instance, some pyrazole derivatives have been found to inhibit the growth of certain cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tautomeric and conformational preferences of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Propriétés
IUPAC Name |
1-[4-(5-amino-3-methylpyrazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-7-11(12)15(13-8)10-3-5-14(6-4-10)9(2)16/h7,10H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKHNDWLXLUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169412 | |
| Record name | Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365988-13-1 | |
| Record name | Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)












